Isobutyl salicylate

Catalog No.
S597151
CAS No.
87-19-4
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl salicylate

CAS Number

87-19-4

Product Name

Isobutyl salicylate

IUPAC Name

2-methylpropyl 2-hydroxybenzoate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3

InChI Key

PTXDBYSCVQQBNF-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC=CC=C1O

solubility

insoluble in water, glycerol; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

isobutyl salicylate

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1O

The exact mass of the compound Isobutyl salicylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water, glycerol; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62140. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Isobutyl salicylate is a synthetic benzoate ester primarily utilized as a mid-to-base note fragrance ingredient, flavoring agent, and formulation modifier [1]. Characterized by its distinct orchid, clover, and sweet wintergreen olfactory profile, it offers a 48-hour substantivity that bridges the gap between highly volatile top notes and heavy fixatives [1]. From a procurement perspective, its value lies in its balanced physical properties—specifically a vapor pressure of approximately 0.006 mmHg at 25 °C and a LogP of 4.0 [1]. These metrics ensure excellent solubility in ethanol, fixed oils, and mineral oils, while providing superior thermal stability (flash point of 110 °C) compared to lighter salicylates[1]. It is widely specified in personal care, soap manufacturing, and household chemical formulations where prolonged scent retention and phase stability are critical [2].

Generic substitution of isobutyl salicylate with close analogs like methyl salicylate or benzyl salicylate frequently leads to formulation failure due to drastic differences in volatility, lipophilicity, and regulatory constraints. Substituting with methyl salicylate (LogP 2.55, vapor pressure ~0.034 mmHg) results in a highly volatile top-note behavior that flashes off prematurely, ruining the intended 48-hour substantivity and lowering the formulation's flash point to 96 °C, which can introduce process safety risks during heated blending[1] [2]. Conversely, substituting with benzyl salicylate introduces excessive heaviness (vapor pressure ~0.00017 mmHg) and triggers strict Quantitative Risk Assessment (QRA) and IFRA sensitization limits[3]. Even the closest structural analog, isoamyl salicylate, exhibits a higher lipophilicity (LogP ~4.37 to 4.78), which can alter the partition dynamics in surfactant-rich systems like shampoos or body washes, leading to potential phase instability or altered release kinetics .

Optimized Vapor Pressure for Mid-to-Base Note Fixation

Isobutyl salicylate exhibits a vapor pressure of approximately 0.006 mmHg at 25 °C, providing a measured evaporation rate that translates to a 48-hour substantivity on standard testing substrates[1]. In direct contrast, methyl salicylate is highly volatile with a vapor pressure of ~0.034 mmHg, acting strictly as a top note that dissipates rapidly . Meanwhile, benzyl salicylate is extremely heavy (vapor pressure ~0.00017 mmHg), functioning almost exclusively as a deep fixative with minimal initial projection [2]. Isobutyl salicylate's intermediate volatility allows it to perform dual functions: projecting its signature orchid/clover notes while anchoring lighter volatile compounds.

Evidence DimensionVapor Pressure at 25 °C
Target Compound Data~0.006 mmHg
Comparator Or BaselineMethyl salicylate (~0.034 mmHg) and Benzyl salicylate (~0.00017 mmHg)
Quantified Difference5.6x lower volatility than methyl salicylate; 35x higher volatility than benzyl salicylate
ConditionsStandard ambient conditions (25 °C)

Enables formulators to achieve a sustained 48-hour scent profile without the premature evaporation of lighter esters or the suppressed projection of heavy fixatives.

Balanced Lipophilicity (LogP) for Surfactant and Hydroalcoholic Systems

The partition coefficient (LogP) of a fragrance or modifier dictates its phase behavior in emulsions, soaps, and hydroalcoholic solutions. Isobutyl salicylate maintains a LogP of approximately 4.0, ensuring complete solubility in ethanol and fixed oils while resisting rapid wash-off in aqueous environments [1]. When compared to methyl salicylate (LogP 2.55), isobutyl salicylate is significantly more hydrophobic, preventing it from partitioning too heavily into the aqueous phase [2]. Compared to isoamyl salicylate (LogP ~4.37 to 4.78), isobutyl salicylate is slightly more polar, which can prevent micellar overloading and phase separation in clear surfactant systems such as shampoos and body washes .

Evidence DimensionOctanol/Water Partition Coefficient (LogP)
Target Compound Data4.0
Comparator Or BaselineMethyl salicylate (2.55) and Isoamyl salicylate (~4.37 - 4.78)
Quantified Difference~1.45 units more lipophilic than methyl salicylate; ~0.37-0.78 units less lipophilic than isoamyl salicylate
ConditionsStandard octanol/water partitioning models

Ensures predictable solubility and prevents phase separation or micellar disruption in complex personal care formulations.

Elevated Flash Point for Heated Manufacturing Processes

In industrial manufacturing, particularly in the production of soaps and hot-pour cosmetics, the thermal stability of additives is a critical safety and quality parameter. Isobutyl salicylate features a closed-cup flash point of 110 °C (230 °F)[1]. This provides a substantial safety margin over methyl salicylate, which has a flash point of 96 °C [2]. The higher flash point of isobutyl salicylate minimizes the risk of vapor ignition during heated blending and reduces evaporative losses when the compound is added to high-temperature lipid or wax bases before cooling.

Evidence DimensionClosed-Cup Flash Point
Target Compound Data110 °C
Comparator Or BaselineMethyl salicylate (96 °C)
Quantified Difference14 °C higher flash point
ConditionsStandard closed-cup testing methods

Reduces evaporative loss and mitigates flammability risks during high-temperature industrial compounding and soap manufacturing.

Mid-Note Anchoring in Fine Fragrances and Personal Care

Due to its optimized vapor pressure (~0.006 mmHg) and 48-hour substantivity, isobutyl salicylate is the ideal choice for bridging top notes and base notes in perfumes, lotions, and body washes [1]. It provides a sustained orchid and clover profile that outlasts methyl salicylate without requiring the heavy, sometimes sensitizing presence of benzyl salicylate.

High-Temperature Soap and Detergent Manufacturing

Leveraging its elevated flash point of 110 °C, isobutyl salicylate is highly suitable for hot-pour soap and detergent manufacturing [1]. It resists thermal degradation and evaporative loss during the heated saponification or blending phases, ensuring consistent batch-to-batch scent yield and process safety.

Clear Surfactant System Formulations

With a balanced LogP of 4.0, isobutyl salicylate is optimal for clear shampoos and shower gels [1]. Unlike the more lipophilic isoamyl salicylate, it integrates smoothly into micellar structures without causing cloudiness or phase separation, while still remaining hydrophobic enough to deposit onto skin or hair during rinsing.

Physical Description

Liquid
colourless to pale yellow liquid with a somewhat harsh, floral, herbaceous odou

XLogP3

3.9

Boiling Point

261.0 °C

Density

d25 1.07
1.062-1.069

Melting Point

5.9 °C
Mp -6 °
-6°C

UNII

S122C080GX

GHS Hazard Statements

Aggregated GHS information provided by 1685 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

87-19-4

Wikipedia

Isobutyl salicylate

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzoic acid, 2-hydroxy-, 2-methylpropyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Fragrance material review on isobutyl salicylate

A Lapczynski, L Jones, D McGinty, C S Letizia, A M Api
PMID: 18031916   DOI: 10.1016/j.fct.2007.09.049

Abstract

A toxicologic and dermatologic review of isobutyl salicylate when used as a fragrance ingredient is presented.


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